molecular formula C14H11N3OS2 B5207908 4-METHYL-5-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE

4-METHYL-5-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE

Cat. No.: B5207908
M. Wt: 301.4 g/mol
InChI Key: JWAPSDWSHJMSIF-UHFFFAOYSA-N
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Description

4-METHYL-5-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-5-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE typically involves the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with a suitable thiadiazole derivative under specific reaction conditions. Common reagents used in the synthesis include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-5-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHYL-5-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-5-PHENYL-2-THIOPHENECARBOXAMIDE: Lacks the thiadiazole moiety.

    5-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE: Lacks the methyl group.

Uniqueness

4-METHYL-5-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE is unique due to the presence of both the thiadiazole and thiophene rings, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-5-phenyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c1-9-7-11(13(18)16-14-17-15-8-19-14)20-12(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAPSDWSHJMSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=NN=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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